molecular formula C17H19N5OS B2540403 5-Cyclopropyl-3-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole CAS No. 2411224-51-4

5-Cyclopropyl-3-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole

Cat. No.: B2540403
CAS No.: 2411224-51-4
M. Wt: 341.43
InChI Key: NLEZHVPTLCSXST-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing two oxygen atoms and one nitrogen atom in a five-membered ring. The presence of the thieno[2,3-d]pyrimidinyl and piperidinyl groups adds to its chemical complexity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-3-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidinyl core. This can be achieved through a Gewald reaction, which involves the condensation of α-bromoacetophenone with thiourea. Subsequent steps may include Dieckmann type cyclisation and Krapcho decarboxylation to introduce the cyclopropyl and piperidinyl groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Introduction of various substituents at different positions on the molecule.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential as an inhibitor of various enzymes, which could make it useful in the development of new pharmaceuticals.

Medicine: In medicine, this compound has shown promise in preclinical studies for its potential therapeutic effects. It may be used in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • Thieno[2,3-d]pyrimidines: These compounds share the thieno[2,3-d]pyrimidinyl core but may differ in their substituents and functional groups.

  • Oxadiazoles: Other oxadiazoles with different substituents and heterocyclic moieties.

  • Piperidinyl derivatives: Compounds containing the piperidinyl group but with different attached groups.

Biological Activity

5-Cyclopropyl-3-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its efficacy against different biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Cyclization : Formation of the thieno[2,3-d]pyrimidine core.
  • Substitution : Introduction of the cyclopropyl and piperidinyl groups.
  • Finalization : Formation of the oxadiazole structure through specific reaction conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate these targets by:

  • Binding to active sites or allosteric sites.
  • Inducing apoptosis in cancer cells.
  • Inhibiting cell proliferation.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings are summarized in Table 1.

Cell LineConcentration (µM)Viability (%)Comments
L929 (normal)10095No significant cytotoxicity
A549 (lung)5080Moderate cytotoxicity observed
HepG2 (liver)10070Significant cytotoxic effect
MCF-7 (breast)5060Induction of apoptosis

The results indicate that while the compound exhibits some cytotoxic effects against specific cancer cell lines (e.g., A549 and HepG2), it does not adversely affect normal cells at similar concentrations .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been tested for antimicrobial activity. It demonstrated strong bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus. The results are illustrated in Table 2.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus10
Escherichia coli>100
Klebsiella pneumoniae>100

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent, particularly against resistant strains .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Case Study on Cancer Therapy : A study involving the treatment of MCF-7 cells with the compound showed a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and p53 expression levels. This suggests a potential role in breast cancer therapy.
  • Antimicrobial Efficacy : In a clinical setting, derivatives of thieno[2,3-d]pyrimidine have shown promise against multi-drug resistant bacterial infections, indicating that modifications to the oxadiazole structure could enhance efficacy.

Properties

IUPAC Name

5-cyclopropyl-3-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-2-12(1)16-20-14(21-23-16)9-11-3-6-22(7-4-11)15-13-5-8-24-17(13)19-10-18-15/h5,8,10-12H,1-4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEZHVPTLCSXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)CC3CCN(CC3)C4=C5C=CSC5=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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